Cas no 1807233-12-0 (Methyl 2-cyano-4-iodo-3-nitrobenzoate)

Methyl 2-cyano-4-iodo-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-4-iodo-3-nitrobenzoate
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- Inchi: 1S/C9H5IN2O4/c1-16-9(13)5-2-3-7(10)8(12(14)15)6(5)4-11/h2-3H,1H3
- InChI Key: LOUWHMFXNYABMU-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)OC)=C(C#N)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 345
- XLogP3: 2
- Topological Polar Surface Area: 95.9
Methyl 2-cyano-4-iodo-3-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015012655-1g |
Methyl 2-cyano-4-iodo-3-nitrobenzoate |
1807233-12-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 2-cyano-4-iodo-3-nitrobenzoate Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on Methyl 2-cyano-4-iodo-3-nitrobenzoate
Methyl 2-cyano-4-iodo-3-nitrobenzoate (CAS No. 1807233-12-0): A Comprehensive Overview
Methyl 2-cyano-4-iodo-3-nitrobenzoate, identified by its CAS number 1807233-12-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzoate ester group, cyano and nitro substituents, and an iodine atom, makes it a versatile building block for medicinal chemists and researchers exploring novel therapeutic agents.
The significance of Methyl 2-cyano-4-iodo-3-nitrobenzoate lies in its potential applications across multiple domains, including agrochemicals, material science, and pharmaceuticals. The presence of the cyano group enhances its reactivity, allowing for further functionalization through various chemical transformations. This characteristic is particularly valuable in drug discovery pipelines, where precise molecular modifications are often required to optimize bioactivity and pharmacokinetic profiles.
In recent years, the demand for high-quality intermediates like Methyl 2-cyano-4-iodo-3-nitrobenzoate has surged due to advancements in synthetic methodologies and an increased focus on developing innovative treatments for complex diseases. The compound's role as a precursor in the synthesis of heterocyclic compounds has been particularly highlighted in studies exploring new antimicrobial and anticancer agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and reduced toxicity, aligning with the broader goals of precision medicine.
The iodine substituent in Methyl 2-cyano-4-iodo-3-nitrobenzoate offers additional opportunities for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic frameworks. These reactions are widely employed in the pharmaceutical industry to create novel drug candidates with improved efficacy and safety profiles. The benzoate ester group further contributes to the compound's utility by serving as a handle for selective modifications, enabling the introduction of diverse functional groups without compromising structural integrity.
Recent studies have demonstrated the compound's efficacy in facilitating the synthesis of bioactive molecules with therapeutic potential. For instance, researchers have utilized Methyl 2-cyano-4-iodo-3-nitrobenzoate as a key intermediate in developing small-molecule inhibitors targeting specific biological pathways. These inhibitors have shown promise in preclinical trials for conditions ranging from inflammatory disorders to neurodegenerative diseases. The ability to fine-tune the chemical properties of these intermediates allows for the creation of tailored compounds that exhibit high selectivity and potency.
The synthesis of Methyl 2-cyano-4-iodo-3-nitrobenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the process. These methodologies not only enhance efficiency but also minimize waste generation, aligning with sustainable chemistry principles. The compound's stability under various storage conditions further adds to its practicality as an industrial intermediate.
The growing interest in Methyl 2-cyano-4-iodo-3-nitrobenzoate is also driven by its role in material science applications. Researchers have explored its potential use in developing advanced polymers and coatings with unique properties such as enhanced thermal stability and UV resistance. The incorporation of this compound into polymer matrices has led to materials with improved performance characteristics, making them suitable for high-tech industries like aerospace and electronics.
In conclusion, Methyl 2-cyano-4-iodo-3-nitrobenzoate (CAS No. 1807233-12-0) represents a cornerstone compound in modern chemical synthesis. Its multifaceted applications span across pharmaceuticals, agrochemicals, and material science, underscoring its importance as a versatile intermediate. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is set to expand further, contributing to breakthroughs that improve human health and industrial capabilities.
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